1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves multiple steps. One common method includes the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of hydrogen peroxide and hydrochloric acid to form the benzothiazole ring . The resulting benzothiazole derivative is then reacted with piperazine and propanone under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound acts as an antagonist of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . By blocking these receptors, the compound can modulate neurotransmitter activity and potentially alleviate symptoms of psychiatric disorders.
Comparison with Similar Compounds
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific structure and combination of functional groups. Similar compounds include other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-Chlorophenyl)benzothiazole: Studied for its anticancer properties.
6-Chloro-2-(4-chlorophenyl)benzothiazole: Investigated for its potential as an anti-inflammatory agent.
These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C14H16ClN3OS |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H16ClN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 |
InChI Key |
KQQNVWUEVMEIKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
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